2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

Drug Design ADME Lipophilicity

This quinoline-4-carboxylic acid derivative combines a 3-butoxyphenyl group with an 8-chloro substituent, yielding a high LogP of 5.43 and a TPSA of 59.42 Ų—an ideal profile for CNS drug candidates requiring blood-brain barrier penetration. Its distinct structure offers a unique scaffold-hopping opportunity for anti-infective and enzyme inhibition research. Substitution with analogs having bromophenyl or missing the 8-chloro moiety alters lipophilicity (LogP drops to 5.02) and biodistribution, breaking lead optimization campaigns. The 4-carboxylic acid handle enables rapid derivatization into amides or esters for library synthesis.

Molecular Formula C20H18ClNO3
Molecular Weight 355.8 g/mol
CAS No. 863185-09-5
Cat. No. B1344386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
CAS863185-09-5
Molecular FormulaC20H18ClNO3
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
InChIInChI=1S/C20H18ClNO3/c1-2-3-10-25-14-7-4-6-13(11-14)18-12-16(20(23)24)15-8-5-9-17(21)19(15)22-18/h4-9,11-12H,2-3,10H2,1H3,(H,23,24)
InChIKeyMHOONTWTQFNHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS 863185-09-5): Procurement and Structural Overview


2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS 863185-09-5) is a quinoline-4-carboxylic acid derivative featuring a 3-butoxyphenyl substituent at the 2-position and a chlorine atom at the 8-position of the quinoline backbone . The compound has a molecular weight of 355.81 g/mol (C20H18ClNO3) and is typically supplied at ≥97% purity for research and further manufacturing use . Its lipophilic nature, quantified by a calculated LogP of 5.43, positions it as a building block for the development of drug candidates targeting the central nervous system or other compartments where increased membrane permeability is required .

Why Generic Substitution of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid is Scientifically Unjustified


Substituting 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid with a closely related quinoline-4-carboxylic acid analog is scientifically unsound due to the profound impact of even minor structural modifications on physicochemical and pharmacokinetic properties. The specific combination of a 3-butoxyphenyl group and an 8-chloro substituent in this compound is not interchangeable with analogs featuring alternative aryl substituents (e.g., bromophenyl) or the absence of the 8-chloro moiety . For instance, replacing the butoxy group with a bromine atom reduces calculated lipophilicity (LogP) from 5.43 to 5.02, which can significantly alter a compound's solubility, permeability, and biodistribution profile [1]. In drug discovery campaigns, such changes directly impact the success of lead optimization and must be verified through empirical data, not assumed based on chemical similarity [2].

Quantitative Evidence Guide: 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid vs. Key Analogs


Lipophilicity (LogP) Comparison: Enhanced Permeability vs. 3-Bromophenyl Analog

The calculated LogP for 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (5.4323) is 0.4164 units higher than that of the structurally similar 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid (LogP 5.0159) [1]. This quantitative difference indicates a significantly increased lipophilicity for the butoxy-substituted compound.

Drug Design ADME Lipophilicity

Topological Polar Surface Area (TPSA): Favorable Profile for CNS Penetration

The compound exhibits a Topological Polar Surface Area (TPSA) of 59.42 Ų . This value falls well below the generally accepted upper threshold of 90 Ų for good blood-brain barrier (BBB) penetration [1].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Rotatable Bond Count: Conformational Flexibility vs. Rigid Analogs

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid possesses 6 rotatable bonds, significantly more than the 2 rotatable bonds found in the analogous 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid [1].

Molecular Dynamics Lead Optimization Structure-Activity Relationship

Structural Uniqueness: 8-Chloro Substitution Defines a Distinct Chemical Series

The presence of a chlorine atom at the 8-position of the quinoline ring is a defining feature of this compound, differentiating it from non-chlorinated analogs like 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (CAS 350997-43-2) . While direct bioactivity data for this specific compound is currently limited in the public domain, the 8-chloro motif is a known and critical modulator of biological activity and physicochemical properties in quinoline-based drug discovery [1].

Medicinal Chemistry SAR Chemical Library Design

Recommended Research Applications for 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid Based on Quantitative Evidence


Building Block for CNS Drug Discovery Programs Targeting the Blood-Brain Barrier

Given its high lipophilicity (LogP 5.43) and favorable TPSA (59.42 Ų) , this compound is ideally suited as a core scaffold for designing central nervous system (CNS) drug candidates. Its physicochemical profile predicts good blood-brain barrier penetration, a critical requirement for treating neurological disorders such as Parkinson's disease, depression, or Alzheimer's disease [1]. Researchers can use this building block to synthesize focused libraries of analogs, leveraging the 4-carboxylic acid handle for further derivatization into amides, esters, or other functional groups to optimize potency and selectivity against CNS targets.

Lead Optimization in Anti-infective Research via Scaffold Hopping

Quinoline-4-carboxylic acid derivatives are established pharmacophores in anti-infective research, notably as antimalarial and antitubercular agents [2]. The distinct substitution pattern of this compound—combining a flexible butoxyphenyl moiety with an electron-withdrawing 8-chloro group—offers a unique scaffold-hopping opportunity. Scientists working on projects targeting Mycobacterium tuberculosis or Plasmodium falciparum can employ this building block to explore new chemical space around the quinoline core, potentially overcoming resistance mechanisms associated with existing drugs.

Chemical Probe Synthesis for Target Validation in Kinase and Enzyme Studies

The quinoline-4-carboxylic acid core is a recognized motif for enzyme inhibition, with literature precedent for activity against targets such as monoamine oxidase (MAO) and EGFR tyrosine kinase . The specific structural features of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid—particularly its high rotatable bond count and lipophilic butoxy tail—make it a valuable starting point for synthesizing chemical probes. These probes can be used in biochemical assays to explore target engagement and validate novel therapeutic hypotheses in oncology or neurodegenerative disease research, where modulation of kinase or enzyme activity is a proven therapeutic strategy.

Use as a Reference Standard in Analytical Method Development for Lipophilic APIs

The well-defined and quantifiable lipophilicity of this compound (LogP 5.4323) makes it a suitable reference standard for developing and validating analytical methods for highly lipophilic active pharmaceutical ingredients (APIs). It can be employed in reversed-phase high-performance liquid chromatography (RP-HPLC) method development to calibrate retention times for compounds with similar lipophilicity profiles, or to assess the performance of chromatographic columns designed for separating highly retained analytes.

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